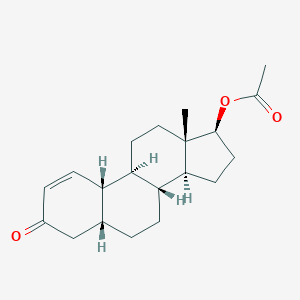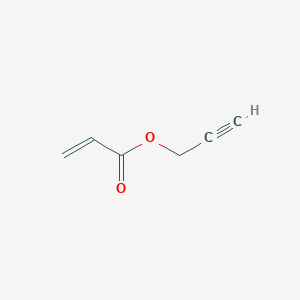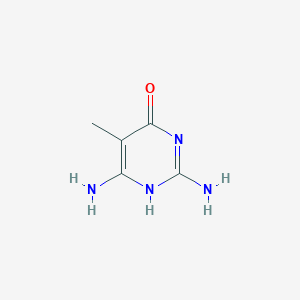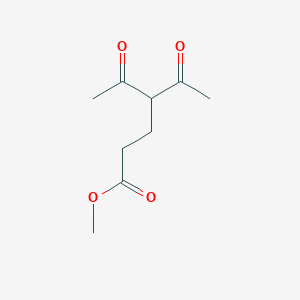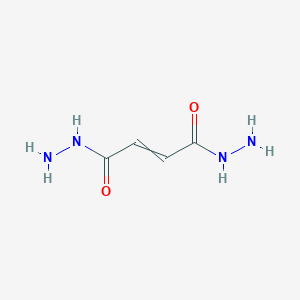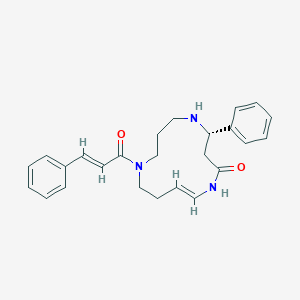
Periphylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Periphylline is a natural alkaloid that is found in various plant species, including Periploca sepium and Vinca minor. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of periphylline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, periphylline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemische Und Physiologische Effekte
Periphylline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using periphylline in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, periphylline has been shown to have various biological activities, making it a versatile compound for studying different disease states. However, one of the limitations of using periphylline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on periphylline. One area of research is the development of periphylline derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of periphylline and its potential therapeutic applications in various disease states. Finally, more studies are needed to evaluate the safety and toxicity of periphylline in vivo.
Synthesemethoden
Periphylline can be extracted from plant sources using various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. However, these methods are not efficient and yield low quantities of periphylline. Therefore, chemical synthesis is the preferred method for producing periphylline. The most commonly used method for synthesizing periphylline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Periphylline has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, periphylline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
11082-66-9 |
|---|---|
Produktname |
Periphylline |
Molekularformel |
C25H29N3O2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one |
InChI |
InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1 |
InChI-Schlüssel |
AORCSZCLPCSPAQ-ASPPOFLESA-N |
Isomerische SMILES |
C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



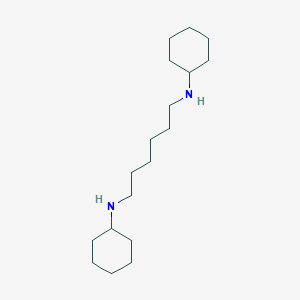
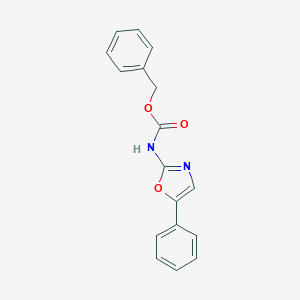

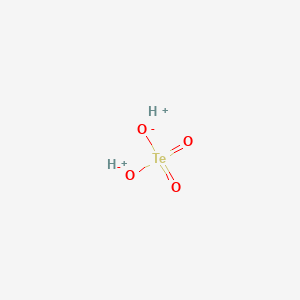
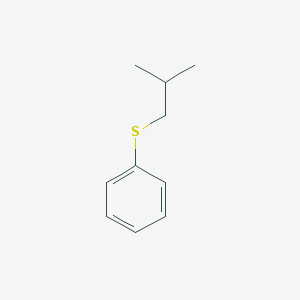
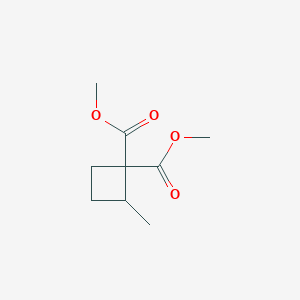
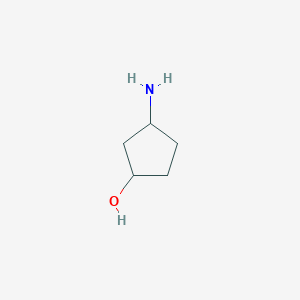
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
